7-bromo-6-iodo-1H-quinazolin-4-one
Description
7-Bromo-6-iodo-1H-quinazolin-4-one is a dihalogenated quinazolinone derivative characterized by bromine and iodine substituents at positions 7 and 6 of the quinazolinone core, respectively. Quinazolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis . Its molecular weight is approximately 338.96 g/mol, with iodine contributing significantly to its mass and lipophilicity compared to mono-halogenated analogs .
Properties
IUPAC Name |
7-bromo-6-iodo-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVZRLMXLBRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1I)Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
7-bromo-6-iodo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-6-iodo-1H-quinazolin-4-one is being investigated for its potential as a therapeutic agent. Its structural framework allows for modifications that can enhance its biological activity. Some notable applications include:
- Antitumor Activity : The compound has shown promise in inhibiting various cancer cell lines. Research indicates that derivatives of quinazolinones can act as effective inhibitors of tumor growth by targeting specific pathways involved in cancer progression .
- Enzyme Inhibition : Quinazolinone derivatives are studied for their ability to inhibit enzymes related to cancer and other diseases. For instance, they may interact with the HER family of receptors, which are crucial in many cancers .
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of quinazolinone derivatives, which could lead to treatments for inflammatory diseases .
Synthetic Applications
In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique bromine and iodine substituents allow for further functionalization, leading to a variety of derivatives with enhanced properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-bromo-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Comparisons
The structural uniqueness of 7-bromo-6-iodo-1H-quinazolin-4-one lies in its dual halogenation pattern. Below is a comparative analysis with key analogs:
Key Findings:
- Dual Halogenation vs.
- Substituent Positioning : Halogens in positions 6 and 7 create steric hindrance distinct from methyl- or chloromethyl-substituted analogs (e.g., 5-bromo-2-chloromethyl-1H-quinazolin-4-one), which may influence regioselectivity in further functionalization .
Research Implications
The dual halogenation in this compound offers a strategic advantage in designing polyfunctionalized quinazolinones for drug discovery. Its unique reactivity profile positions it as a versatile intermediate, contrasting with mono-halogenated or methyl-substituted analogs that prioritize electronic modulation over functionalization . Further studies should explore its performance in catalytic cross-couplings and toxicity profiles relative to simpler derivatives.
Preparation Methods
Direct Halogen Exchange Reactions
A patent describing the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone highlights the use of 2,4-dibromo-5-chlorobenzoic acid as a starting material, which undergoes cyclization with formamidine acetate in the presence of catalysts like cuprous chloride and potassium iodide. Adapting this method, iodine could replace chlorine via nucleophilic aromatic substitution under controlled conditions. For example, treating 7-bromo-6-chloro-1H-quinazolin-4-one with potassium iodide in a polar aprotic solvent (e.g., DMF) at elevated temperatures may facilitate iodine incorporation.
Key Reaction Parameters
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Temperature : 80–120°C
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Catalysts : CuI or Pd-based catalysts for improved regioselectivity
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Solvents : Acetonitrile or DMF for solubility and reactivity.
Multi-Step Synthesis from Halogenated Benzoic Acid Derivatives
Cyclization of 5-Bromo-4-Iodo-2-Aminobenzoic Acid
A validated route involves cyclizing 5-bromo-4-iodo-2-aminobenzoic acid with formamidine acetate. This method mirrors the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, where the benzoic acid derivative reacts with formamidine acetate in acetonitrile under reflux.
Example Protocol
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Starting Material : 5-bromo-4-iodo-2-aminobenzoic acid (1 equiv)
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Reagents : Formamidine acetate (1.2 equiv), KOH (0.66 equiv), CuCl (0.05 equiv)
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Yield : 80–85% (theoretical)
This method’s advantage lies in its one-step synthesis, though the availability of the dihalogenated benzoic acid precursor remains a limitation.
Diazotization and Sandmeyer Iodination
Substitution of Amino Groups with Iodine
A method for synthesizing 7-iodo-1H-quinazolin-4-one from 7-amino-4(1H)-quinazolinone involves diazotization with sodium nitrite/HCl, followed by treatment with KI. Adapting this for this compound requires a 6-bromo-7-amino precursor.
Steps :
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Diazotization : React 6-bromo-7-amino-1H-quinazolin-4-one with NaNO₂/HCl at 0–5°C.
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Iodination : Add KI to the diazonium salt solution, yielding the iodo derivative.
Critical Factors
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Temperature Control : ≤5°C to prevent diazonium decomposition
Comparative Analysis of Methods
Key Observations :
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Cyclization offers the highest yield but requires specialized precursors.
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Sandmeyer iodination is cost-effective but limited by amino precursor availability.
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Metal-catalyzed methods provide regioselectivity at the expense of catalyst costs.
Challenges and Optimization Strategies
Regioselectivity in Di-Halogenation
Simultaneous introduction of bromine and iodine demands precise control. Directed ortho-metalation (DoM) using directing groups (e.g., amides) can enhance positional accuracy. For example, a tert-butoxycarbonyl (Boc) group at position 3 directs iodination to position 6, followed by bromination at position 7.
Q & A
Q. What are the recommended synthetic routes for preparing 7-bromo-6-iodo-1H-quinazolin-4-one?
- Methodological Answer : A common approach involves halogenation of quinazolinone precursors. For example, direct iodination/bromination can be achieved using reagents like N-iodosuccinimide (NIS) or bromine in acidic media. A detailed protocol involves refluxing 6-bromo-2-phenylquinazolin-4(3H)-one with iodine monochloride (ICl) in glacial acetic acid for regioselective iodination at the 6-position . Purification typically employs recrystallization from ethanol or column chromatography with cyclohexane:ethyl acetate gradients .
Q. How can the purity and structure of this compound be confirmed experimentally?
- Methodological Answer :
- TLC : Monitor reaction progress using silica gel plates with cyclohexane:ethyl acetate (2:1) as the mobile phase, visualized under UV light .
- Spectroscopy : Confirm structure via (e.g., δ 8.51 ppm for aromatic protons) and . IR spectroscopy identifies key functional groups (e.g., C=O at ~1705 cm) .
- LCMS : Assess purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid modifiers .
Q. What are the solubility and storage conditions for this compound?
- Methodological Answer :
- Solubility : Limited solubility in water; dissolves in DMSO or DMF (10–50 mM stock solutions recommended). Ethanol/water mixtures are suitable for recrystallization .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilized powders remain stable for >6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in halogenation steps?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures (e.g., 110–120°C in glacial acetic acid) to ensure complete halogenation without side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions involving iodine/bromine substituents .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while acetic acid enhances electrophilic substitution .
Q. How do contradictory data on substituent effects in quinazolinone derivatives arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from steric/electronic variations. For example:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) at the 6-position may reduce reactivity compared to -Br/-I due to altered resonance .
- Resolution Strategies :
- Computational Modeling : Use DFT calculations to predict substituent effects on reaction pathways .
- Comparative Studies : Synthesize analogs (e.g., 6-bromo vs. 6-iodo derivatives) and compare kinetic data .
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .
- CNS Activity : Screen for sedative effects via locomotor activity assays in rodent models .
- Mechanistic Studies : Perform kinase inhibition assays (e.g., CDC2-like kinases) using fluorescence polarization .
Q. How can computational tools aid in designing derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
